molecular formula C27H24FNO4 B15026366 2-(4-tert-butylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide

2-(4-tert-butylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B15026366
M. Wt: 445.5 g/mol
InChI Key: DXMQPIMABWKNTQ-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butylphenoxy group, a fluorobenzoyl group, and a benzofuran moiety

Preparation Methods

The synthesis of 2-(4-tert-butylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:

    Condensation Reaction: The initial step involves the condensation of 4-tert-butylphenol with an appropriate acylating agent to form 4-tert-butylphenoxyacetyl chloride.

    Nucleophilic Substitution: The 4-tert-butylphenoxyacetyl chloride is then reacted with 2-(4-fluorobenzoyl)-1-benzofuran-3-amine in the presence of a base to form the desired acetamide compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.

Chemical Reactions Analysis

2-(4-tert-butylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzofuran moiety, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Interact with Receptors: It may interact with cellular receptors, leading to changes in cell signaling and function.

    Modulate Gene Expression: The compound can influence the expression of specific genes, thereby affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

2-(4-tert-butylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide can be compared with other similar compounds, such as:

    2-(4-tert-butylphenoxy)propanoic acid: This compound has a similar tert-butylphenoxy group but differs in its overall structure and applications.

    2-(4-tert-butylphenoxy)acetamide: While it shares the tert-butylphenoxy group, it lacks the fluorobenzoyl and benzofuran moieties, resulting in different chemical properties and applications.

    2-(4-fluorobenzoyl)-1-benzofuran-3-amine: This compound contains the fluorobenzoyl and benzofuran groups but lacks the tert-butylphenoxy group, leading to distinct chemical behavior and uses.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C27H24FNO4

Molecular Weight

445.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C27H24FNO4/c1-27(2,3)18-10-14-20(15-11-18)32-16-23(30)29-24-21-6-4-5-7-22(21)33-26(24)25(31)17-8-12-19(28)13-9-17/h4-15H,16H2,1-3H3,(H,29,30)

InChI Key

DXMQPIMABWKNTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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